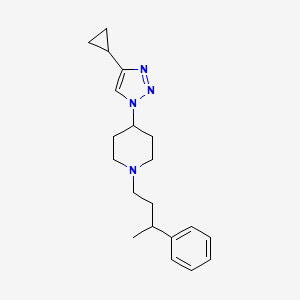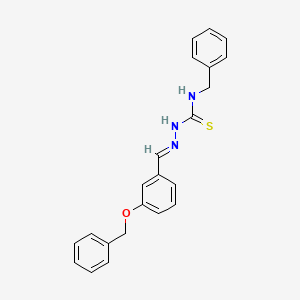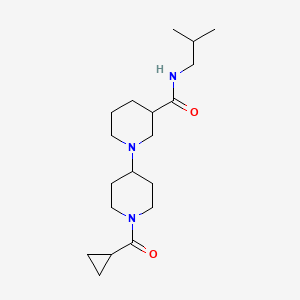![molecular formula C20H33N3O2 B3922030 N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B3922030.png)
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide
描述
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide, also known as CPP-109, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have unique properties that make it a promising candidate for the treatment of addiction and other neurological disorders.
作用机制
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide works by inhibiting the enzyme GABA transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the craving for drugs or alcohol.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of GABA in the brain, as well as to increase the expression of GABA receptors. It has also been found to decrease the activity of the dopamine system, which is involved in the reward pathway of the brain.
实验室实验的优点和局限性
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide in lab experiments is its specificity for GABA transaminase. This allows researchers to selectively target this enzyme and study its effects on addiction and other neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
未来方向
There are a number of future directions for research on N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide. One area of interest is its potential use in the treatment of opioid addiction, which is a growing public health crisis. Additionally, researchers are exploring the use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Finally, there is interest in developing new derivatives of this compound that may have even greater efficacy and fewer side effects.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in the field of addiction research. Specifically, this compound has been found to be effective in reducing drug-seeking behavior in animal models of addiction. It has also been shown to reduce alcohol consumption in rats and to decrease cocaine self-administration in monkeys.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-[(dimethylamino)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-22(2)15-18-11-12-19(25-18)20(24)21-16-8-7-13-23(14-16)17-9-5-3-4-6-10-17/h11-12,16-17H,3-10,13-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRCFCKZRQQABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)NC2CCCN(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino]butan-1-ol](/img/structure/B3921958.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B3921964.png)
![N-cyclopropyl-3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3921972.png)
![8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3921987.png)
![6-(3,5-dichloro-4-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921993.png)

![6-(3-bromobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922015.png)
![N-({1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B3922016.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B3922025.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea](/img/structure/B3922027.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-ethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B3922038.png)
![1-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B3922045.png)